molecular formula C12H14N4O3 B3045521 (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1092305-54-8

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B3045521
CAS No.: 1092305-54-8
M. Wt: 262.26
InChI Key: PDCOGMNXXGLUNO-UHFFFAOYSA-N
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Description

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a methoxyphenyl group, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the methoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The methoxyphenyl group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups to the methoxyphenyl moiety.

Scientific Research Applications

(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxyphenyl group can further influence these interactions by providing additional binding sites or modifying the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)acetic acid: Shares the methoxyphenyl group but lacks the triazole ring, resulting in different reactivity and applications.

    1,2,4-triazole-3-acetic acid: Contains the triazole ring but lacks the methoxyphenyl group, leading to different chemical and biological properties.

Uniqueness

The combination of the triazole ring and the methoxyphenyl group in (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid provides a unique set of properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-19-9-4-2-8(3-5-9)13-7-11-14-10(15-16-11)6-12(17)18/h2-5,13H,6-7H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCOGMNXXGLUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163934
Record name 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092305-54-8
Record name 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092305-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 3
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 4
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(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 5
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid

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